molecular formula C6H12F3N B3031828 (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine CAS No. 736127-08-5

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B3031828
CAS No.: 736127-08-5
M. Wt: 155.16
InChI Key: SWDHBAMNSWXENT-BYPYZUCNSA-N
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Description

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine characterized by a branched carbon chain, two methyl groups at the β-position, and a trifluoromethyl (-CF₃) group at the α-position. The stereochemistry (S-configuration) imparts distinct physicochemical and biological properties compared to its enantiomer, (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such amines valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHBAMNSWXENT-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705323
Record name (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736127-08-5
Record name (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method includes the alkylation of a chiral amine with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce various amines.

Scientific Research Applications

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

The (R)-enantiomer (CAS Ref: 10-F080320) is commercially available and shares identical molecular weight (127.108 g/mol) and formula (C₄H₈NF₃) with the (S)-form. Enantiomeric differences often lead to divergent pharmacological activities. For example, in chiral amines like CPA [(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine], the (R)- and (S)-forms exhibit distinct receptor binding affinities . The (S)-enantiomer of 2,2-dimethyl-1-trifluoromethyl-propylamine may similarly show altered metabolic pathways or target selectivity compared to its (R)-counterpart .

Table 1: Enantiomeric Comparison
Property This compound (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Molecular Formula C₄H₈NF₃ C₄H₈NF₃
Molecular Weight (g/mol) 127.108 127.108
Configuration S R
Commercial Availability Limited Available (CymitQuimica, Ref: 10-F080320)

Trifluoromethyl-Substituted Amines

(a) (S)-N-Methyl-1,1,1-trifluoro-2-propylamine (CAS: 1365937-57-0)

This compound shares the trifluoromethyl group but replaces one methyl group with a hydrogen atom, resulting in reduced steric bulk. Its hydrochloride salt (CAS: 1389320-35-7) is water-soluble, unlike the free base, highlighting how functional modifications impact solubility .

(b) N-[2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethyl]propylamine

This α,α-disubstituted amine features a trifluoromethyl group and a phenyl ring. Its complex structure increases molecular weight (C₁₈H₁₉F₃N) and lipophilicity compared to the simpler (S)-2,2-dimethyl derivative. Such structural variations influence bioavailability and synthetic complexity .

Table 2: Trifluoromethyl-Substituted Amines
Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₄H₈NF₃ 127.108 Branched chain, high steric hindrance
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine C₄H₈NF₃ 127.108 Linear chain, lower steric bulk
N-[2-Phenyl-1-(2-CF₃-phenyl)ethyl]propylamine C₁₈H₁₉F₃N 306.35 Aromatic rings, higher lipophilicity

Cyclopropane-Containing Amines

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA)

CPA (CAS: 220352-38-5) incorporates a cyclopropane ring and difluorophenyl group, enhancing rigidity and electronic effects. Its hydrochloride salt is used in antidepressants, demonstrating how structural rigidity can improve target specificity . In contrast, this compound lacks aromaticity but benefits from trifluoromethyl-induced electronegativity.

Table 3: Cyclopropane vs. Branched-Chain Amines
Property CPA [(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine] This compound
Core Structure Cyclopropane ring Branched alkyl chain
Functional Groups Difluorophenyl, cyclopropane Trifluoromethyl, dimethyl
Molecular Weight (g/mol) 169.16 127.108
Pharmacological Use Antidepressant candidate Not reported (inferred: agrochemicals)

Biological Activity

(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H10_{10}F3_3N. Its structure includes:

  • Chirality : The presence of a chiral center can lead to different biological activities for its enantiomers.
  • Trifluoromethyl Group : This substituent enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have shown that compounds with similar structures exhibit various pharmacological effects, including:

  • Antibacterial Activity : The trifluoromethyl group has been linked to enhanced antibacterial properties against certain pathogens .
  • Antichlamydial Activity : Research indicates that derivatives containing the trifluoromethyl group can impair the growth of Chlamydia trachomatis, suggesting potential for developing selective treatments for chlamydial infections .

Case Studies

  • Antichlamydial Activity Study :
    • Researchers synthesized several analogues of this compound and tested their effectiveness against C. trachomatis. Results indicated that the presence of the trifluoromethyl group was crucial for activity, as compounds lacking this feature exhibited no significant effects .
  • Antibacterial Evaluation :
    • A study evaluated the antibacterial properties of various derivatives against Gram-positive and Gram-negative bacteria. Compounds with a trifluoromethyl substituent demonstrated superior activity compared to their non-fluorinated counterparts .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundC5_5H10_{10}F3_3NAntichlamydial; Antibacterial
PropylamineC3_3H9_9NMinimal antibacterial activity
1-TrifluoroacetylpropylamineC5_5H8_8F3_3NModerate antibacterial activity
2-MethylpropylamineC4_4H11_{11}NNo significant biological activity reported

Q & A

Q. What are the optimal synthetic routes for (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine, considering stereochemical control?

Methodological Answer:

  • Stereoselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric hydrogenation. For example, using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base facilitates nucleophilic substitution while minimizing racemization .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively isolates the enantiomerically pure product. Monitor via thin-layer chromatography (TLC) to confirm reaction progress .

Q. How can the structural configuration of this compound be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography is the gold standard for absolute stereochemical confirmation. Prepare single crystals by slow evaporation in a non-polar solvent (e.g., hexane) .
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polar mobile phase (e.g., ethanol/heptane) provides enantiomeric excess (ee) quantification. Compare retention times with racemic standards .

Q. What spectroscopic techniques are critical for characterizing the trifluoromethyl group’s electronic environment?

Methodological Answer:

  • ¹⁹F NMR reveals chemical shifts indicative of the trifluoromethyl group’s electronic interactions. A singlet near δ -60 to -70 ppm confirms its presence and symmetry .
  • IR spectroscopy detects C-F stretching vibrations (~1100–1250 cm⁻¹). Coupled with DFT calculations, this validates bond strength and hybridization .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolytic instability of the trifluoromethyl group under basic conditions?

Methodological Answer:

  • Protecting groups : Use silyl ethers (e.g., TBDPS) to shield reactive sites during synthesis. For example, tert-butyldiphenylsilyl (TBDPS) groups stabilize intermediates in multi-step reactions .
  • Low-temperature reactions : Perform substitutions at -78°C (dry ice/acetone bath) to suppress side reactions. Monitor via in-situ ¹⁹F NMR to track degradation .

Q. How does the steric environment of the trifluoromethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric hindrance : The bulky -CF₃ group reduces SN2 reactivity but favors SN1 mechanisms in polar aprotic solvents (e.g., DMF). Kinetic studies using Eyring plots quantify activation parameters .
  • Competitive experiments : Compare reaction rates with analogs (e.g., -CH₃ vs. -CF₃) under identical conditions. Hammett substituent constants (σₘ) correlate electronic effects .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

Methodological Answer:

  • DFT calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to identify stereochemical pathways. Compare with experimental ee values to validate models .
  • Molecular docking : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to design enantioselective protocols .

Data Contradictions & Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve discrepancies?

Methodological Answer:

  • Controlled solubility assays : Measure solubility in DMSO, THF, and water using gravimetric analysis. Account for impurities via LC-MS to ensure data reliability .
  • Literature cross-validation : Compare results with fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline) to identify trends in fluorocarbon solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 2
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine

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